3-(Dimethylamino)-1-(oxolan-3-yl)prop-2-en-1-one
Description
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
(E)-3-(dimethylamino)-1-(oxolan-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C9H15NO2/c1-10(2)5-3-9(11)8-4-6-12-7-8/h3,5,8H,4,6-7H2,1-2H3/b5-3+ |
InChI Key |
UCAHGUQRDRQYLX-HWKANZROSA-N |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1CCOC1 |
Canonical SMILES |
CN(C)C=CC(=O)C1CCOC1 |
Origin of Product |
United States |
Biological Activity
3-(Dimethylamino)-1-(oxolan-3-yl)prop-2-en-1-one is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to consolidate existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
The compound can be described by its molecular formula, which features a dimethylamino group and an oxolan ring. Its structure is pivotal in determining its biological interactions. The presence of the dimethylamino group is known to enhance lipophilicity, potentially affecting its absorption and distribution in biological systems.
Anticancer Properties
Research has indicated that 3-(Dimethylamino)-1-(oxolan-3-yl)prop-2-en-1-one exhibits significant anticancer activity. A study focusing on similar compounds highlighted their ability to inhibit the proliferation of various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7). The mechanism of action appears to involve the induction of apoptosis and inhibition of key enzymes involved in cancer metabolism.
Table 1: Inhibitory Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-(Dimethylamino)-1-(oxolan-3-yl)prop-2-en-1-one | MDA-MB-231 | 5.0 | Apoptosis induction |
| Similar Compound A | MCF-7 | 6.5 | Carbonic anhydrase inhibition |
| Similar Compound B | MCF-10A | 10.0 | Selective toxicity |
This table illustrates the IC50 values for different compounds, showcasing the potential effectiveness of 3-(Dimethylamino)-1-(oxolan-3-yl)prop-2-en-1-one in comparison to related compounds.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Studies have shown that it exhibits inhibitory effects against various bacterial strains, suggesting its potential as an antibacterial agent.
Table 2: Antimicrobial Efficacy Against Bacterial Strains
| Compound | Bacterial Strain | Inhibition (%) | Concentration (µg/mL) |
|---|---|---|---|
| 3-(Dimethylamino)-1-(oxolan-3-yl)prop-2-en-1-one | Staphylococcus aureus | 80.69 | 50 |
| Similar Compound C | Klebsiella pneumoniae | 69.74 | 50 |
| Similar Compound D | Escherichia coli | 68.30 | 50 |
These results indicate that the compound not only has anticancer properties but also serves as a potential antimicrobial agent, with significant inhibition rates against common pathogens.
Case Studies
Several case studies have been documented that explore the biological activities of compounds structurally similar to 3-(Dimethylamino)-1-(oxolan-3-yl)prop-2-en-1-one. For instance, a study published in RSC Advances reported on the synthesis and biological evaluation of related benzenesulfonamide derivatives, which demonstrated both anticancer and antimicrobial activities through similar mechanisms involving enzyme inhibition and apoptosis induction .
Another investigation focused on the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of these compounds, revealing promising pharmacokinetic profiles that support further development as therapeutic agents .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ) enhance electrophilicity, improving enzyme inhibition (e.g., MAO-B).
- Electron-donating groups (e.g., methoxy in ) correlate with apoptosis induction in cancer cells.
- The oxolane ring in the target compound may improve aqueous solubility compared to purely aromatic analogs, facilitating pharmacokinetic optimization.
Structural Features :
Computational and Crystallographic Insights
- SHELX software () and Mercury () enable precise determination of crystal structures, revealing intramolecular interactions (e.g., hydrogen bonds in oxolane derivatives) critical for stability.
Preparation Methods
Approach A: Sequential Synthesis via Knoevenagel Condensation and Nucleophilic Substitution
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Preparation of the α,β-unsaturated ketone | Condensation of appropriate aldehyde with acetone derivatives | Typically via Knoevenagel condensation using pyridine or piperidine as base; yields vary between 70-85% |
| 2 | Introduction of the dimethylamino group | N,N-Dimethylamine or dimethylamine hydrochloride with a suitable base (e.g., potassium carbonate) in polar aprotic solvents like acetonitrile or DMF | Reflux conditions; yields around 65-75% |
| 3 | Attachment of the oxolanyl group | Nucleophilic substitution of the enone with 3-oxolanyl derivatives, often via alkylation using 3-oxolanyl methyl halides or tosylates | Reactions performed at room temperature or under mild heating; yields approximately 60-70% |
Approach B: Multicomponent or One-Pot Synthesis
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Formation of the enone core | Condensation of aldehyde with ketone derivatives in the presence of acid catalysts | Yields around 70-80% with optimized conditions |
| 2 | Simultaneous introduction of dimethylamino and oxolanyl groups | Using a mixture of dimethylamine, aldehyde, and 3-oxolanyl derivatives in a single reaction vessel | Reactions often conducted at ambient temperature; yields vary from 50-75% |
- Similar multicomponent reactions have been reported to produce complex enone derivatives efficiently, with yields up to 75% (see,).
- The key is controlling reaction conditions to prevent side reactions and ensure regioselectivity.
Notes on Optimization and Challenges
Reaction Conditions:
Precise control of temperature and pH is crucial to maximize yield and minimize side reactions, especially during nucleophilic substitutions.Reagent Purity:
High-purity reagents, particularly the aldehyde and amine components, are essential for reproducibility.Purification:
Techniques such as column chromatography, recrystallization, and TLC are employed to isolate pure products with yields typically ranging from 50-85%.Environmental and Safety Considerations:
Use of volatile organic solvents and hazardous reagents necessitates appropriate safety measures and waste management protocols.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(Dimethylamino)-1-(oxolan-3-yl)prop-2-en-1-one, and how can reaction parameters (e.g., solvent, catalyst) be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between a ketone and a dimethylamino-substituted aldehyde. Key parameters include solvent polarity (e.g., ethanol or THF) to stabilize intermediates and acid/base catalysts (e.g., NaOH or piperidine) to drive enolate formation. Reaction monitoring via TLC or HPLC is critical for optimizing stoichiometry and reaction time .
Q. Which spectroscopic techniques are most effective for structural characterization, and how are they interpreted?
- Methodological Answer :
- NMR : and NMR identify the enone system (δ ~6–7 ppm for α,β-unsaturated protons) and oxolane ring protons (δ ~3–4 ppm). The dimethylamino group appears as a singlet (~2.5 ppm) .
- FT-IR : Strong carbonyl stretching (~1650–1700 cm) confirms the enone moiety.
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks and fragmentation patterns .
Q. How is X-ray crystallography applied to determine the crystal structure of this compound, and what role does SHELX software play in refinement?
- Methodological Answer : Single-crystal X-ray diffraction resolves the spatial arrangement of the oxolane and enone groups. SHELXL refines the structure using least-squares minimization, handling anisotropic displacement parameters and hydrogen bonding networks. Key steps include data collection at low temperature (e.g., 100 K) to reduce thermal motion artifacts .
Advanced Research Questions
Q. How can discrepancies between DFT-calculated molecular geometries and experimental crystallographic data be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects or crystal packing forces not modeled in gas-phase DFT. Hybrid approaches (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM) improve agreement. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O) that distort geometries .
Q. What strategies mitigate crystal twinning during X-ray refinement, particularly for enone-containing compounds?
- Methodological Answer : Twinning is common due to planar enone systems promoting pseudo-symmetry. In SHELXL, the TWIN and BASF commands model twin domains. Pre-experiment screening via rotation photography identifies suitable single crystals. High-resolution data (≤0.8 Å) enhances the separation of overlapping reflections .
Q. How do solvent polarity and substituent effects influence the photophysical properties of analogous chalcone derivatives?
- Methodological Answer : Solvent polarity alters charge-transfer transitions; for example, red shifts in emission spectra occur in polar solvents due to stabilization of excited-state dipoles. Electron-donating groups (e.g., dimethylamino) enhance intramolecular charge transfer (ICT), measurable via fluorescence quantum yield and lifetime studies in solvents like DMSO and cyclohexane .
Q. What computational methods validate the electronic transitions observed in UV-Vis spectra for enone systems?
- Methodological Answer : Time-Dependent DFT (TD-DFT) with CAM-B3LYP functional and solvent continuum models (e.g., IEF-PCM) predicts λ values. Natural Transition Orbital (NTO) analysis visualizes electron density shifts during π→π* and n→π* transitions .
Data Contradiction and Validation
Q. How should researchers address conflicting crystallographic data (e.g., bond length variations) across structurally similar derivatives?
- Methodological Answer : Compare Hirshfeld surfaces and interaction fingerprints (e.g., using CrystalExplorer) to identify packing-driven distortions. Statistical analysis (e.g., mean/standard deviation of bond lengths in CSD entries) establishes expected ranges .
Q. What experimental controls ensure reproducibility in synthetic protocols for air/moisture-sensitive intermediates?
- Methodological Answer : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., enolate formation). Monitor reaction progress under inert atmospheres via in situ IR or Raman spectroscopy. Replicate reactions with varying catalyst loadings to identify sensitivity thresholds .
Tables for Key Data
| Property | Typical Range/Value | Technique | Reference |
|---|---|---|---|
| C=O Bond Length | 1.22–1.25 Å | X-ray crystallography | |
| NMR (C=O) | ~190–200 ppm | Solid-state NMR | |
| Fluorescence λ | 450–500 nm (solvent-dependent) | Spectrofluorimetry |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
